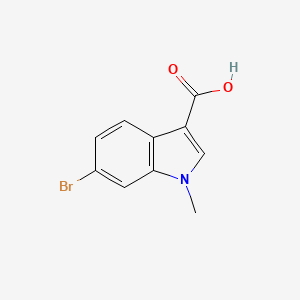

6-bromo-1-methyl-1H-indole-3-carboxylic acid

Description

6-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 1103500-73-7) is a brominated indole derivative with a methyl group at the 1-position and a carboxylic acid substituent at the 3-position. Its molecular formula is C₁₀H₈BrNO₂, and it has a molecular weight of 270.09 g/mol (calculated). The compound is structurally characterized by an indole core modified with bromine (position 6), a methyl group (position 1), and a carboxylic acid (position 3). It is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, such as HIV-1 fusion inhibitors, as evidenced by its role in structure-activity relationship studies .

The methyl group at the 1-position enhances steric stability, while the carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and reactivity. Its synthesis often involves alkylation reactions, such as treating 6-bromo-1H-indole-3-carboxylic acid with iodomethane under basic conditions .

Properties

IUPAC Name |

6-bromo-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUKAQJZFKJZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 1-methylindole-3-carboxylic acid. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . Industrial production methods often involve the use of palladium-catalyzed reactions to achieve the desired bromination .

Chemical Reactions Analysis

6-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that indole derivatives, including 6-bromo-1-methyl-1H-indole-3-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins . This property makes it a potential lead compound for cancer therapeutics.

CYP Enzyme Inhibition

this compound acts as an inhibitor of certain cytochrome P450 (CYP) enzymes, specifically CYP1A2. This inhibition can affect drug metabolism, highlighting its relevance in pharmacokinetics and drug interactions .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Antibiotic Development : Its antimicrobial properties can be harnessed to develop new antibiotics targeting resistant bacterial strains.

- Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a potential candidate for anticancer drug development.

- Pharmacokinetic Studies : Due to its role as a CYP enzyme inhibitor, it can be used in studies assessing drug interactions and metabolism.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential for developing novel antibiotics .

Case Study 2: Cancer Cell Apoptosis

A research article detailed the effects of this compound on human cancer cell lines. The study found that treatment with this compound led to increased levels of cleaved caspase-3, indicating the induction of apoptosis. This suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to multiple receptors, which can lead to various biological activities such as antiviral and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the derivative being used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Brominated Indole Carboxylic Acids

The following table summarizes key structural analogues and their properties:

Key Differences in Physicochemical Properties

- Solubility: The carboxylic acid group in this compound increases water solubility compared to its ester analogues (e.g., ethyl 6-bromo-1H-indole-3-carboxylate). However, the methyl group reduces solubility relative to the non-methylated parent compound (6-bromo-1H-indole-3-carboxylic acid) .

- Reactivity : The carboxylic acid moiety enables conjugation with amines or alcohols, making it a versatile intermediate. In contrast, bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Crystallography : 6-Bromo-1H-indole-3-carboxylic acid forms intermolecular O–H⋯O and N–H⋯O hydrogen bonds, creating layered structures. Methylation at the 1-position likely disrupts this packing due to steric effects .

Biological Activity

6-Bromo-1-methyl-1H-indole-3-carboxylic acid is a member of the indole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various fields, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8BrNO2

- Molecular Weight : 244.08 g/mol

- CAS Number : 1103500-73-7

This compound features a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the indole ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Target Receptors : This compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Interactions : It has been shown to inhibit enzymes involved in metabolic pathways, thus affecting overall cellular metabolism.

- Cellular Effects : The compound influences gene expression and cellular processes such as apoptosis and proliferation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. Specifically, compounds similar to this compound have demonstrated efficacy against viruses such as HIV and SARS-CoV-2:

- SARS-CoV-2 Inhibition : In vitro studies indicate that related indole derivatives can completely inhibit SARS-CoV-2 replication at concentrations around 52.0 μM, showcasing their potential as antiviral agents .

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. Research has shown that:

- Apoptosis Induction : Compounds in this class can induce apoptosis in cancer cells by modulating proteins involved in cell survival and death pathways. For instance, they can decrease Bcl-2 levels while increasing pro-apoptotic factors like Bax .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 0.34 | Induces apoptosis via Bcl-2/Bax modulation |

| A549 (Lung Cancer) | 0.57 | Inhibits topoisomerase I |

| HeLa (Cervical Cancer) | 0.32 | Arrests cell cycle at G2/M phase |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

- Cytokine Inhibition : It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in treating inflammatory conditions .

Case Studies

Several studies have provided insights into the practical applications of this compound:

- Antiviral Study : A study demonstrated that a derivative exhibited significant antiviral effects against SARS-CoV-2, achieving an IC50 value of 1.06 μg/mL with a high selectivity index (SI = 78.6) .

- Anticancer Study : In another study focusing on breast cancer cells (MCF7), compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Q. What are the common synthetic routes for 6-bromo-1-methyl-1H-indole-3-carboxylic acid?

- Methodological Answer : A typical synthesis involves sequential functionalization of the indole core. For example:

Bromination : Introduce bromine at position 6 using electrophilic brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

Methylation : Protect the indole nitrogen via alkylation (e.g., methyl iodide in DMF with a base like K₂CO₃).

Carboxylation : Install the carboxylic acid group at position 3 using CO₂ under palladium catalysis or via oxidation of a pre-existing aldehyde group .

Purification often employs flash chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization via H/C NMR, HRMS, and X-ray crystallography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., methyl group at N1, bromine at C6) via coupling constants and integration. C NMR identifies carbonyl and aromatic carbons .

- X-ray Crystallography : Resolves crystal packing effects, such as hydrogen-bonded dimers (O–H⋯O) and layer formation (N–H⋯O) in the solid state .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 427.0757 in FAB-HRMS) .

Advanced Research Questions

Q. How does the methyl group at N1 influence crystallographic behavior compared to non-methylated analogs?

- Methodological Answer : The methyl group introduces steric hindrance, altering dihedral angles between the indole ring and carboxylic acid group. For example, in non-methylated 6-bromo-1H-indole-3-carboxylic acid, the –COOH group forms a dihedral angle of 6° with the indole ring, enabling tight O–H⋯O hydrogen-bonded dimers . Methylation disrupts this packing, potentially reducing intermolecular interactions and modifying solubility .

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) for derivatizing this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-couplings with aryl boronic acids.

- Solvent System : Use polar aprotic solvents (e.g., DMF or THF) with degassed conditions to prevent catalyst poisoning.

- Purification : Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography .

Note: Bromine at C6 directs electrophilic substitutions to C4/C7 positions, while the carboxylic acid group can be esterified for improved reactivity .

Q. How do electronic effects of bromine and methyl groups impact reactivity in further functionalization?

- Methodological Answer :

- Bromine : Acts as an electron-withdrawing group, deactivating the indole ring toward electrophilic attack but facilitating nucleophilic aromatic substitution at C6 under harsh conditions.

- Methyl Group : Electron-donating effect at N1 increases electron density at C3, enhancing reactivity of the carboxylic acid for esterification or amidation .

Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in reactions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

Reproducibility : Repeat synthesis under identical conditions (e.g., solvent purity, reaction time).

Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting points and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries to confirm molecular conformation .

Structure-Activity Relationship (SAR) Considerations

Q. What role does the bromine atom play in biological activity?

- Methodological Answer : Bromine enhances lipophilicity, improving membrane permeability. It also participates in halogen bonding with biological targets (e.g., enzyme active sites). For analogs lacking bromine, reduced binding affinity is observed in kinase inhibition assays .

Crystallization Optimization

Q. What conditions favor high-quality single crystals for X-ray studies?

- Methodological Answer :

- Solvent Choice : Slow evaporation of methanol or ethanol solutions at 4°C yields well-defined crystals.

- Supersaturation Control : Gradual solvent removal over 7–10 days prevents rapid nucleation.

- Additives : Trace acetic acid can stabilize carboxylic acid protonation, enhancing hydrogen-bonded dimer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.